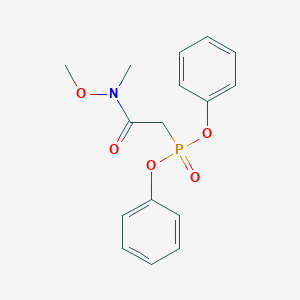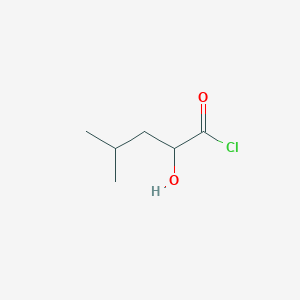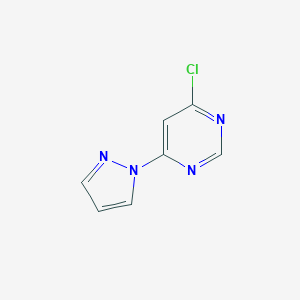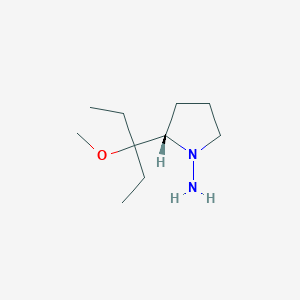
(2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine
説明
(2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine is a chemical compound that belongs to the class of psychoactive substances known as cathinones. It is also commonly referred to as MDPV (methylenedioxypyrovalerone) and is a synthetic stimulant drug that has been found to have a high potential for abuse and addiction.
作用機序
((2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine exerts its effects by increasing the levels of dopamine and norepinephrine in the brain. It does this by inhibiting the reuptake of these neurotransmitters, which leads to their accumulation in the synaptic cleft. This results in increased stimulation of the postsynaptic receptors, which leads to the characteristic stimulant effects of the drug.
生化学的および生理学的効果
The biochemical and physiological effects of ((2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine include increased heart rate, blood pressure, and body temperature. It also results in increased alertness, euphoria, and a sense of well-being. However, these effects are often accompanied by negative side effects such as anxiety, paranoia, and agitation.
実験室実験の利点と制限
The advantages of using ((2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine in lab experiments include its high potency and selectivity for dopamine and norepinephrine transporters. However, the limitations include its potential for abuse and addiction, which makes it difficult to use in long-term studies.
将来の方向性
For research on (((2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine include the development of more selective and potent analogs for the treatment of ADHD and narcolepsy. Additionally, research is needed to explore the potential use of (((2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine as an analgesic and to investigate its potential for abuse and addiction. Finally, more research is needed to understand the long-term effects of (((2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine on the brain and body.
合成法
The synthesis of ((2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine involves a multi-step process that requires the use of various reagents and solvents. The first step involves the condensation of 3-methoxyphenylacetone with propanal in the presence of ammonium acetate and acetic acid to form 3,4-methylenedioxyphenyl-2-propanone. This intermediate product is then reacted with hydroxylamine hydrochloride in the presence of sodium acetate to form 3,4-methylenedioxyphenyl-2-nitropropene, which is subsequently reduced with sodium borohydride to form 3,4-methylenedioxyphenyl-2-propanol. The final step involves the reaction of 3,4-methylenedioxyphenyl-2-propanol with pyrrolidine in the presence of hydrochloric acid to form ((2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine.
科学的研究の応用
((2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to have a high affinity for the dopamine transporter and the norepinephrine transporter, which makes it a promising candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, ((2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine has been shown to have analgesic properties, which makes it a potential candidate for the treatment of chronic pain.
特性
IUPAC Name |
(2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-4-10(5-2,13-3)9-7-6-8-12(9)11/h9H,4-8,11H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKOLJAEDXMVES-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1CCCN1N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)([C@@H]1CCCN1N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227839 | |
| Record name | (2S)-2-(1-Ethyl-1-methoxypropyl)-1-pyrrolidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3-methoxypentan-3-yl)pyrrolidin-1-amine | |
CAS RN |
118535-62-9 | |
| Record name | (2S)-2-(1-Ethyl-1-methoxypropyl)-1-pyrrolidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118535-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-(1-Ethyl-1-methoxypropyl)-1-pyrrolidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B38619.png)
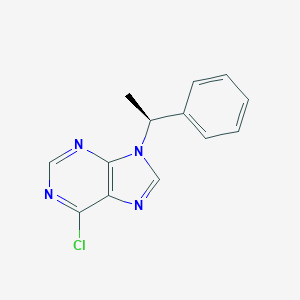


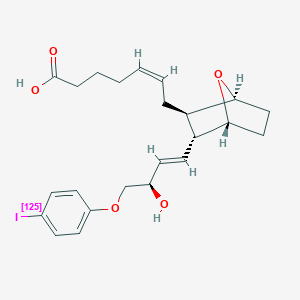
![7-Methoxyfuro[2,3-C]pyridine](/img/structure/B38637.png)
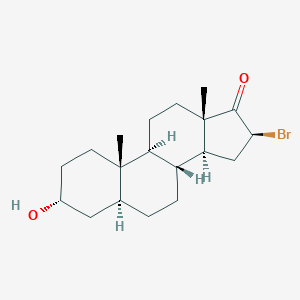

![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)
